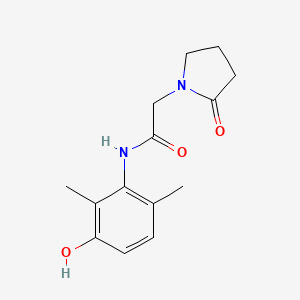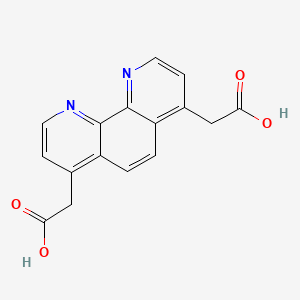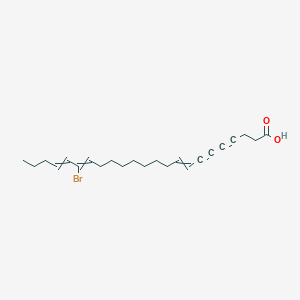
18-Bromotricosa-8,17,19-triene-4,6-diynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-Bromotricosa-8,17,19-triene-4,6-diynoic acid is a complex organic compound with the molecular formula C23H31BrO2. It contains a total of 57 atoms, including 31 hydrogen atoms, 23 carbon atoms, 2 oxygen atoms, and 1 bromine atom . This compound is notable for its unique structure, which includes multiple double and triple bonds, as well as a bromine atom, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-Bromotricosa-8,17,19-triene-4,6-diynoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of carbon-carbon bonds through reactions such as the Sonogashira coupling, which is used to introduce the diynoic acid moiety. The bromine atom is usually introduced through a halogenation reaction, where a brominating agent like N-bromosuccinimide (NBS) is used under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in an industrial setting.
化学反応の分析
Types of Reactions
18-Bromotricosa-8,17,19-triene-4,6-diynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a variety of functional groups, such as azides or thiols.
科学的研究の応用
18-Bromotricosa-8,17,19-triene-4,6-diynoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It can be used to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as anti-cancer or anti-inflammatory effects.
Industry: The unique structural features of this compound make it useful in the development of advanced materials, such as polymers or nanomaterials.
作用機序
The mechanism of action of 18-Bromotricosa-8,17,19-triene-4,6-diynoic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the conjugated system of double and triple bonds allow the compound to participate in various biochemical pathways. These interactions can modulate the activity of target proteins, leading to changes in cellular processes.
類似化合物との比較
18-Bromotricosa-8,17,19-triene-4,6-diynoic acid can be compared with other similar compounds, such as:
18-Chlorotricosa-8,17,19-triene-4,6-diynoic acid: Similar structure but with a chlorine atom instead of bromine.
18-Iodotricosa-8,17,19-triene-4,6-diynoic acid: Similar structure but with an iodine atom instead of bromine.
18-Fluorotricosa-8,17,19-triene-4,6-diynoic acid: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the effects of the bromine atom on its chemical and biological properties.
特性
CAS番号 |
158182-76-4 |
|---|---|
分子式 |
C23H31BrO2 |
分子量 |
419.4 g/mol |
IUPAC名 |
18-bromotricosa-8,17,19-trien-4,6-diynoic acid |
InChI |
InChI=1S/C23H31BrO2/c1-2-3-16-19-22(24)20-17-14-12-10-8-6-4-5-7-9-11-13-15-18-21-23(25)26/h5,7,16,19-20H,2-4,6,8,10,12,14,17-18,21H2,1H3,(H,25,26) |
InChIキー |
PCGVSAVRGNUUGL-UHFFFAOYSA-N |
正規SMILES |
CCCC=CC(=CCCCCCCCC=CC#CC#CCCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)
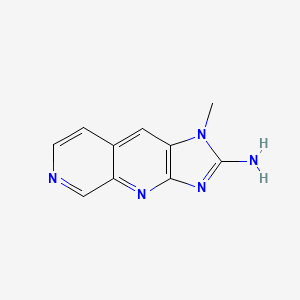
![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
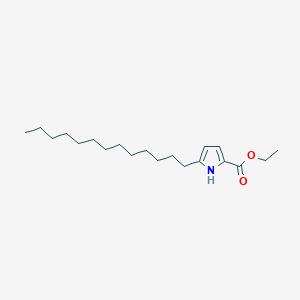

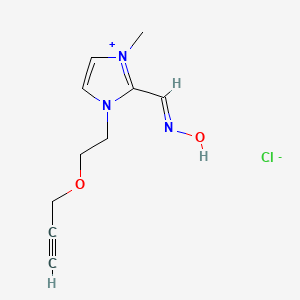

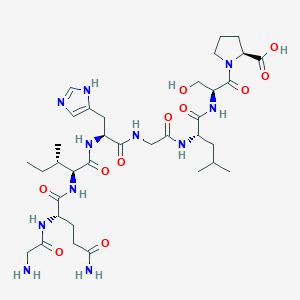
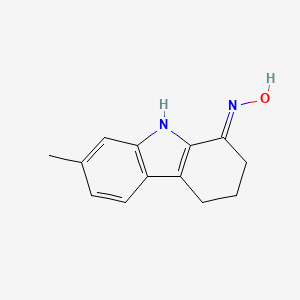
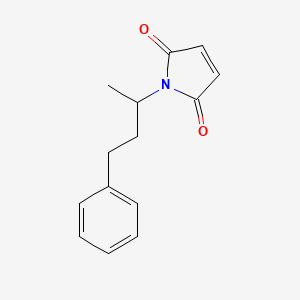
![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

